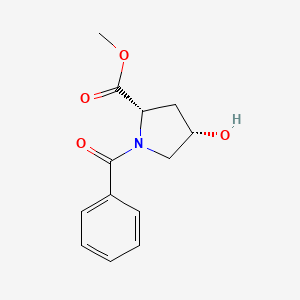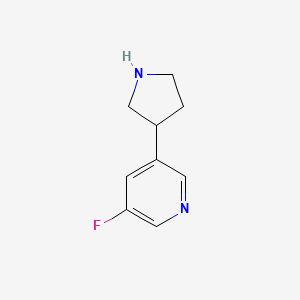
Adrenaline sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adrenaline sulfate, also known as epinephrine sulfate, is a hormone and neurotransmitter produced by the adrenal glands. It plays a crucial role in the body’s fight-or-flight response by increasing heart rate, muscle strength, blood pressure, and sugar metabolism. This compound is widely used in medical treatments for conditions such as anaphylaxis, cardiac arrest, and severe asthma attacks .
准备方法
Synthetic Routes and Reaction Conditions: Adrenaline sulfate can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 3’,4’-dihydroxy-2-N-methylaminoacetophenone using a rhodium catalyst and a chiral, bidentate phosphine ligand . This method ensures high enantioselectivity and yield.
Industrial Production Methods: On an industrial scale, adrenaline is typically produced by non-stereoselective hydrogenation followed by racemate separation. The process involves protecting the hydroxyl and amino groups during the initial stages and then deprotecting them to obtain the final product .
化学反应分析
Types of Reactions: Adrenaline sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Adrenaline can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include oxidized derivatives like adrenochrome and reduced forms like dihydroadrenaline .
科学研究应用
Adrenaline sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its role in neurotransmission and its effects on different biological systems.
Medicine: Widely used in emergency medicine for treating anaphylaxis, cardiac arrest, and severe asthma. It is also used in local anesthetics to prolong their effect.
Industry: Employed in the pharmaceutical industry for the production of various adrenaline-based medications
作用机制
Adrenaline sulfate exerts its effects by binding to adrenergic receptors, specifically alpha and beta receptors. This binding activates the G-protein-coupled receptor pathways, leading to various physiological responses such as increased heart rate, vasoconstriction, and bronchodilation. The primary molecular targets include beta-1 adrenergic receptors in the heart and alpha-1 adrenergic receptors in blood vessels .
相似化合物的比较
Noradrenaline (Norepinephrine): Similar in structure and function but primarily acts as a neurotransmitter in the sympathetic nervous system.
Dopamine: Precursor to adrenaline and noradrenaline, with significant roles in the central nervous system.
Isoprenaline: Synthetic compound with similar effects but used primarily for its bronchodilator properties.
Uniqueness: Adrenaline sulfate is unique due to its dual role as both a hormone and neurotransmitter, making it essential for both immediate stress responses and long-term physiological regulation .
属性
分子式 |
C9H15NO7S |
|---|---|
分子量 |
281.29 g/mol |
IUPAC 名称 |
4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;sulfuric acid |
InChI |
InChI=1S/C9H13NO3.H2O4S/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;1-5(2,3)4/h2-4,9-13H,5H2,1H3;(H2,1,2,3,4) |
InChI 键 |
NDOXJVMFOWUYBP-UHFFFAOYSA-N |
规范 SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-methyl-, methyl ester](/img/structure/B8780259.png)




![3-{[4-(Methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B8780296.png)



